N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide
Description
Chemical Structure and Properties N-[4-(Cyanomethyl)phenyl]cyclohexanecarboxamide (CAS: 852379-28-3) is a cyclohexanecarboxamide derivative with a cyanomethyl-substituted phenyl group. Its molecular formula is C₁₅H₁₈N₂O, and it is commercially known as evercool 180, a flavor enhancer used in food and fragrance industries .
Synthesis The compound can be synthesized via nucleophilic acyl substitution, where cyclohexanecarbonyl chloride reacts with 4-(cyanomethyl)aniline in the presence of a base like K₂CO₃ . Similar methods are employed for related compounds, such as N-(4-hydroxyphenyl)cyclohexanecarboxamide, which is synthesized at 0°C in acetone .
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLQSZKTKDHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Reduction Reactions
The cyanomethyl group (-CH2CN) is highly reactive under reducing conditions. Key transformations include:
Oxidation Reactions
The cyclohexane ring and cyanomethyl group are susceptible to oxidation:
Hydrolysis Reactions
The amide bond and nitrile group undergo hydrolysis under specific conditions:
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:
Cycloaddition and Cross-Coupling Reactions
The nitrile group participates in advanced synthetic transformations:
Thermal and Photochemical Reactions
Under extreme conditions, degradation or rearrangement occurs:
Key Research Findings
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Biological Implications : Derivatives of this compound exhibit TRPM8 channel modulation, suggesting applications in pain management .
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Scalability : Continuous-flow synthesis methods improve yield (>85%) and reduce reaction times compared to batch processes .
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Stability : The compound is stable under ambient conditions but degrades in acidic or alkaline environments, necessitating controlled storage.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in complex chemical reactions, making it valuable for developing new materials and chemicals.
Biology
Research indicates that N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide may exhibit significant biological activities. Studies are ongoing to explore its interactions with biomolecules, which could lead to insights into its potential therapeutic effects.
Medicine
There is a growing interest in the therapeutic applications of this compound. Preliminary studies suggest that it may have anticonvulsant properties, as indicated by its effectiveness in various seizure models. For instance, certain derivatives have shown potency comparable to established anticonvulsants like Phenobarbital .
Cosmetic and Dermatological Applications
The compound has been incorporated into topical preparations aimed at reducing erythema (skin redness). Its efficacy in cosmetic formulations highlights its potential for dermatological use, particularly in products designed for sensitive skin .
Comparison of Anticonvulsant Activity
| Compound | ED50 (mmol/kg) | Reference Compound | ED50 (mmol/kg) |
|---|---|---|---|
| 6g | 0.0043 | Phenobarbital | 0.06 |
| 6e | 0.019 | Diphenylhydantoin | 0.034 |
This table illustrates the potency of specific derivatives of this compound compared to traditional anticonvulsants .
Industrial Applications
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used in the production of various specialty chemicals |
| Oral Hygiene Products | Incorporated as an active ingredient for efficacy |
The compound's versatility extends to industrial applications, where it is utilized in the formulation of oral hygiene products and specialty chemicals .
Case Study 1: Anticonvulsant Screening
A study evaluated the anticonvulsant potential of several derivatives derived from this compound. The results indicated that certain compounds exhibited significantly lower ED50 values than traditional medications, suggesting a promising avenue for new anticonvulsant therapies .
Case Study 2: Dermatological Formulations
In a clinical trial focusing on cosmetic applications, formulations containing this compound demonstrated effective reduction of erythema in participants with sensitive skin conditions, paving the way for its inclusion in dermatological products aimed at improving skin health .
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
The table below compares N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide with analogs featuring different substituents or core structures:
Key Observations:
Substituent Impact on Physical Properties: The cyanomethyl group in the target compound likely lowers its melting point compared to derivatives like 3d (mp 135°C) or sulfathiazole-containing analogs (mp 227°C) . Bulky substituents (e.g., sulfathiazole in compound 33) increase rigidity and melting points.
Biological Activity :
Q & A
Basic: What are the standard synthetic routes for N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and aromatic amines. A common route involves:
Cyclohexanecarbonyl chloride formation : Reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .
Amide coupling : Reacting the acyl chloride with 4-(cyanomethyl)aniline in a non-polar solvent (e.g., benzene or dichloromethane) with a base (e.g., triethylamine) to neutralize HCl .
Optimization Strategies :
- Use trimethylaluminum as a catalyst to enhance nucleophilic substitution efficiency .
- Control temperature (reflux vs. room temperature) to balance reaction rate and side-product formation.
- Monitor purity via HPLC or TLC, with typical yields ranging from 65–85% depending on stoichiometric ratios .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and nitrile C≡N stretching (~2250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~298.205 for C₁₉H₂₆N₂O) .
Advanced: How can stereochemical isomers of this compound be resolved, and what impact do they have on biological activity?
Methodological Answer:
- Resolution Methods :
- Biological Impact :
Advanced: What strategies address low solubility in aqueous media during in vitro assays?
Methodological Answer:
- Solubility Enhancement :
- Experimental Design :
Advanced: How is this compound utilized in radiolabeled PET tracers for neuroimaging studies?
Methodological Answer:
- Radiolabeling :
- Application :
Advanced: How can contradictory data in receptor binding assays be systematically analyzed?
Methodological Answer:
- Troubleshooting Steps :
- Validate assay conditions: Check pH, temperature, and buffer composition (e.g., Mg²⁺ for receptor stability) .
- Use competitive binding assays with a known antagonist (e.g., WAY-100635) to confirm specificity .
- Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate Kd and Bmax, accounting for nonspecific binding .
- Common Pitfalls :
Advanced: What computational methods predict this compound’s metabolic stability and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
